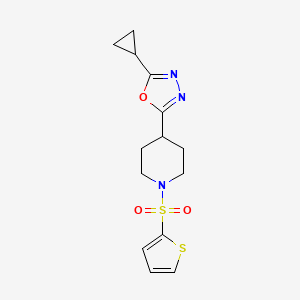

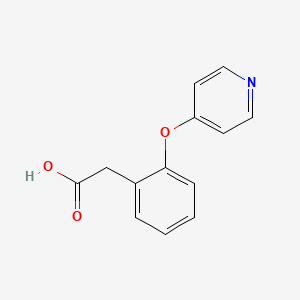

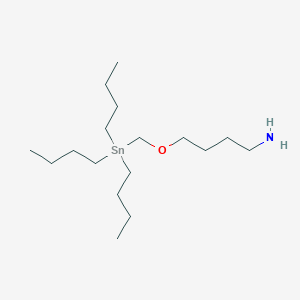

![molecular formula C18H21N3O5S2 B2681966 methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1010934-18-5](/img/structure/B2681966.png)

methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.

BenchChem offers high-quality methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Exploration

Research has been conducted on the synthesis and potential antimycotic activity of compounds with similar structural features, such as thiophene derivatives and thiazolyl moieties. For instance, the reaction of hydrazide of thiophene-2-acetic acid with isothiocyanates led to the formation of thiosemicarbazides, which upon further cyclization showed promising antimycotic activity (Wujec et al., 2004). This indicates a methodological approach to synthesizing and testing similar compounds for antimycotic or other biological activities.

Antibacterial Activity

Compounds featuring a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety have been synthesized and tested for antibacterial activities. Derivatives with specific groupings showed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, highlighting the potential of structurally similar compounds for antibacterial research (Tsubouchi et al., 1994).

Heterocyclic Synthesis

The synthesis of heterocycles from thioureido-acetamides showcases a variety of cascade reactions leading to diverse heterocyclic structures with excellent atom economy. This methodology could be applicable to the synthesis of compounds with related structures, providing insights into potential pharmacological or material science applications (Schmeyers & Kaupp, 2002).

Molecular Modeling and Anti-Cancer Activity

Molecular modeling studies of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, designed as inhibitors for methionine synthase, revealed compounds with potential anti-cancer activity. This approach underscores the importance of structure-activity relationship studies and molecular modeling in the development of new therapeutics (Elfekki et al., 2014).

Synthesis of Oxazolines

The oxidative carbonylation of prop-2-ynylamides to oxazolines and bisoxazolines, bearing an (alkoxycarbonyl)methylene chain, presents a versatile synthetic route that could be relevant for generating oxazoline derivatives of the compound . This methodology offers potential for the creation of novel materials or biologically active molecules (Bacchi et al., 2002).

properties

IUPAC Name |

methyl 2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-25-17(24)14-10-3-2-4-11(10)27-16(14)19-13(22)9-12-15(23)20-18(28-12)21-5-7-26-8-6-21/h12H,2-9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMYJSINVVBNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3C(=O)N=C(S3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

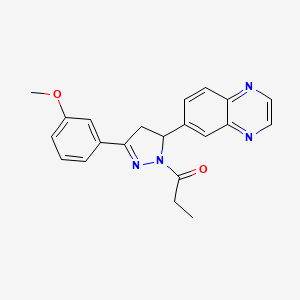

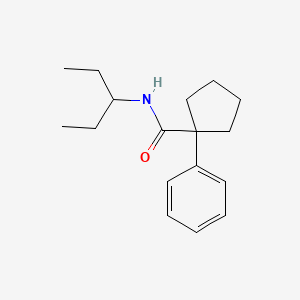

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2681887.png)

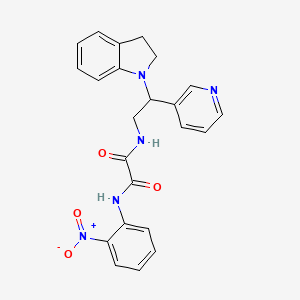

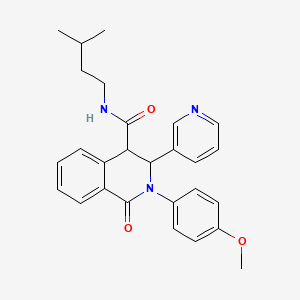

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681892.png)

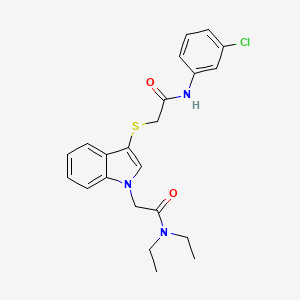

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681894.png)

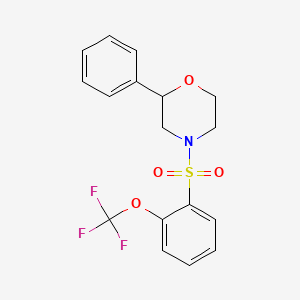

![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2681906.png)